TES pentacene, scientifically known as 6,13-bis(triethylsilyl)ethynylpentacene, is a functionalized derivative of pentacene. This compound is notable for its enhanced solubility and stability compared to its parent structure, making it suitable for various electronic applications. TES pentacene retains the core structure of pentacene, which consists of five linearly fused aromatic rings, but incorporates triethylsilyl groups at the 6 and 13 positions. These modifications significantly improve its processability in solution and its performance in organic electronic devices, particularly organic thin-film transistors.
6,13-Bis(trimethylsilylethynyl)pentacene, also known as TMS-pentacene, is an organic semiconductor material with potential applications in various areas of scientific research. Its structure consists of a pentacene core (a five-ringed aromatic hydrocarbon) with trimethylsilylethynyl groups attached at the 6th and 13th positions. These bulky substituents enhance the solubility and processability of the molecule compared to pristine pentacene, making it more applicable for device fabrication. [Source: Sigma-Aldrich, "6,13-Bis(trimethylsilylethynyl)pentacene = 99 HPLC" ]
One of the primary research areas for 6,13-Bis(trimethylsilylethynyl)pentacene lies in organic electronics. Its semiconducting properties allow its use in various electronic devices, including:
Current research efforts related to 6,13-Bis(trimethylsilylethynyl)pentacene focus on:
The synthesis of TES pentacene typically involves the following methods:
TES pentacene has several important applications:
Interaction studies of TES pentacene focus on its behavior in various environments and with different materials:
TES pentacene shares similarities with several other functionalized pentacenes. Here are some comparable compounds:
Compound Name | Structure | Unique Features |
---|---|---|
6,13-Bis(triisopropylsilylethynyl)pentacene | Similar core structure with triisopropylsilyl groups | Higher solubility compared to unmodified pentacene |
6,13-Bis((triethylsilyl)ethynyl)pentacene | Core structure with triethylsilyl groups | Enhanced stability and processability |
6,13-Dihexylpentacene | Linear fused rings with hexyl groups | Increased solubility but less thermal stability than TES pentacene |
6,13-Bis(phenylethynyl)pentacene | Substituted with phenyl groups | Improved electronic properties but lower solubility than TES |
TES pentacene's uniqueness lies in its combination of high solubility, stability against oxidative degradation, and excellent charge transport properties, making it particularly advantageous for use in organic electronics compared to other similar compounds.
The synthesis of 6,13-bis((triethylsilyl)ethynyl)pentacene follows established methodologies for functionalized pentacene derivatives, with several optimized pathways developed to achieve high purity and yield. The primary synthetic route begins with 6,13-pentacenequinone as the starting material, which undergoes sequential transformations to introduce the triethylsilylethynyl substituents at the 6 and 13 positions. This approach leverages the inherent reactivity of the quinone functionality while providing regioselective control over the substitution pattern.
The most commonly employed synthesis pathway involves the initial preparation of triethylsilylacetylene through standard organosilicon chemistry procedures. Triethylsilylacetylene serves as a key building block, with its preparation involving the reaction of acetylene with triethylsilyl chloride under basic conditions. The resulting triethylsilylacetylene exhibits characteristic physical properties, including a refractive index of 1.433 and a density of 0.783 grams per milliliter at 25 degrees Celsius. These properties facilitate its purification and subsequent utilization in pentacene functionalization reactions.
The coupling reaction between 6,13-pentacenequinone and triethylsilylacetylene typically employs organometallic reagents to achieve the desired substitution pattern. Research has demonstrated that using isopropylmagnesium chloride in tetrahydrofuran at 60 degrees Celsius for 0.25 hours, followed by the addition of 6,13-pentacenequinone, provides an effective pathway for introducing the ethynyl functionality. The reaction sequence continues with hydrochloric acid treatment and tin(II) chloride reduction to yield the final pentacene derivative with reported yields reaching 82 percent for similar trialkylsilyl-substituted compounds.
Alternative synthetic approaches have been developed to address specific requirements for high-purity materials and scalable production. Recent studies have explored the use of dichloroacetylene generated in situ from trichloroethylene as a two-carbon synthon in ynamide synthesis protocols. This methodology involves the deprotonation of 6,13-dihydro-6,13-diazapentacene precursors using sodium hydride, followed by the elimination of hydrogen chloride from trichloroethylene to generate the reactive dichloroacetylene intermediate. The subsequent addition reaction proceeds with high efficiency, yielding intermediate compounds that can be further functionalized with triethylsilyl groups through dehalogenation and alkynide formation reactions.
The purification of 6,13-bis((triethylsilyl)ethynyl)pentacene typically involves crystallization techniques that take advantage of the compound's unique solubility properties. The final product exhibits a melting point range of 261-266 degrees Celsius and forms crystalline structures suitable for detailed characterization. High-performance liquid chromatography analysis confirms purities exceeding 99 percent for research-grade materials, with the compound demonstrating excellent stability under appropriate storage conditions.
The crystallographic structure of 6,13-bis((triethylsilyl)ethynyl)pentacene reveals distinctive packing arrangements that fundamentally differ from both unsubstituted pentacene and other alkylsilyl-substituted derivatives. X-ray crystallographic analysis has been deposited in the Cambridge Crystallographic Data Centre under number 1028702, providing comprehensive structural data for detailed analysis. The crystal structure demonstrates that the triethylsilyl side chains exhibit significant influence on the overall molecular packing behavior, leading to unique intermolecular interactions and π-stacking geometries.
The molecular packing of 6,13-bis((triethylsilyl)ethynyl)pentacene is characterized by a one-dimensional slipped-stack arrangement, which contrasts sharply with the two-dimensional brick-wall packing observed in 6,13-bis(triisopropylsilylethynyl)pentacene derivatives. This one-dimensional packing structure results from the specific steric requirements of the triethylsilyl groups, which have a diameter of approximately 6.6 Angstroms. The reduced steric bulk compared to triisopropylsilyl groups allows for closer intermolecular approach along specific crystallographic directions while maintaining adequate separation to prevent unfavorable steric interactions.
The π-stacking distance between adjacent pentacene cores in 6,13-bis((triethylsilyl)ethynyl)pentacene crystals measures approximately 15 Angstroms in the 001 crystallographic direction, representing the lamellae direction. This distance is notably shorter than the corresponding spacing observed in 6,13-bis(triisopropylsilylethynyl)pentacene, which exhibits a π-stacking distance of approximately 20 Angstroms. The reduced interlayer spacing in 6,13-bis((triethylsilyl)ethynyl)pentacene arises from the interdigitation of the triethylsilyl side chains, which are more flexible and less bulky than their triisopropylsilyl counterparts.
Crystallographic analysis reveals significant differences in unit cell parameters between 6,13-bis((triethylsilyl)ethynyl)pentacene and related derivatives. The 010 and 001 crystallographic directions show the most pronounced variations, with the 001 direction being particularly relevant for charge transport properties due to its role in defining the intermolecular spacing between conjugated cores. The shorter spacing in the 001 direction for 6,13-bis((triethylsilyl)ethynyl)pentacene contributes to enhanced intermolecular electronic coupling, although this benefit is partially offset by the one-dimensional nature of the charge transport pathways.
The molecular packing behavior directly influences the optical and electronic properties of 6,13-bis((triethylsilyl)ethynyl)pentacene crystals. The one-dimensional packing arrangement results in highly anisotropic absorption properties, with distinct transition dipole moments oriented along different crystallographic axes. Intramolecular absorption transitions occur at approximately 440 nanometers and are oriented close to the pentacene short axis, while intermolecular absorption transitions appear at approximately 695 nanometers and align predominantly along the conjugated pentacene-pentacene core stacking axis.
The crystallographic analysis also reveals the role of side chain flexibility in determining the overall crystal stability and thermal properties. The triethylsilyl groups demonstrate sufficient conformational freedom to accommodate various packing arrangements while maintaining the primary π-stacking interactions between pentacene cores. This flexibility contributes to the observed melting point of 261-266 degrees Celsius and influences the compound's behavior during crystal growth and processing.
Comprehensive comparative studies between 6,13-bis((triethylsilyl)ethynyl)pentacene and 6,13-bis(triisopropylsilylethynyl)pentacene reveal fundamental differences in structural organization, electronic properties, and charge transport characteristics. These differences arise primarily from the distinct steric requirements and conformational preferences of the triethylsilyl versus triisopropylsilyl substituents, leading to markedly different molecular packing arrangements and resulting physical properties.
The most significant structural difference between these derivatives lies in their molecular packing geometries. While 6,13-bis((triethylsilyl)ethynyl)pentacene adopts a one-dimensional slipped-stack arrangement, 6,13-bis(triisopropylsilylethynyl)pentacene organizes in a two-dimensional brick-wall type packing structure. This fundamental difference in packing behavior stems from the larger steric bulk of the triisopropylsilyl groups, which have a diameter of approximately 7.5 Angstroms compared to 6.6 Angstroms for triethylsilyl groups. The bulkier triisopropylsilyl substituents force the molecules into a brick-wall arrangement that permits two-dimensional charge transport pathways, while the smaller triethylsilyl groups allow for closer packing in one dimension but restrict transport to primarily one-dimensional pathways.
Optical dichroism measurements provide quantitative evidence for the structural differences between these pentacene derivatives. 6,13-Bis((triethylsilyl)ethynyl)pentacene exhibits an optical dichroism value of 16 ± 6, which significantly exceeds the 3.2 ± 0.1 value observed for 6,13-bis(triisopropylsilylethynyl)pentacene. This enhanced optical anisotropy in 6,13-bis((triethylsilyl)ethynyl)pentacene reflects its one-dimensional packing structure, which creates more pronounced directional preferences for optical transitions compared to the more isotropic two-dimensional packing of the triisopropylsilyl derivative.
Charge transport anisotropy studies reveal contrasting mobility characteristics between these structurally related compounds. 6,13-Bis((triethylsilyl)ethynyl)pentacene demonstrates mobility values of approximately 0.06 square centimeters per volt-second but exhibits mobility anisotropy ratios exceeding 45. In contrast, 6,13-bis(triisopropylsilylethynyl)pentacene achieves higher absolute mobility values of approximately 0.7 square centimeters per volt-second but shows lower anisotropy ratios of approximately 20. These contrasting properties illustrate the trade-off between absolute charge carrier mobility and directional selectivity in organic semiconductor materials.
The crystal orientation dependence of charge transport properties further distinguishes these pentacene derivatives. In 6,13-bis((triethylsilyl)ethynyl)pentacene, the highest mobility occurs when the angle between the needle long-axis and charge transport direction approaches zero degrees, reflecting the one-dimensional nature of the charge transport pathways. Conversely, 6,13-bis(triisopropylsilylethynyl)pentacene achieves optimal mobility when this angle is approximately 35 degrees, indicating the more complex two-dimensional transport characteristics of its brick-wall packing structure.
Stability comparisons between these derivatives reveal important differences in environmental resistance and photochemical behavior. Recent studies have shown that certain derivatives of these pentacene systems exhibit varying degrees of stability under ambient conditions. The specific substitution pattern and side chain nature influence the propensity for self-sensitized photooxidation reactions, with bulkier substituents generally providing enhanced protection of the pentacene core from oxidative degradation.
Comparative crystallographic analysis extends beyond these primary derivatives to include other functionalized pentacene systems. Studies of asymmetric derivatives, where different silyl groups are present on the same molecule, provide insights into the relative contributions of steric effects versus electronic effects in determining crystal packing behavior. These asymmetric systems demonstrate that even subtle changes in the solubilizing groups can significantly impact thin film morphology and device performance characteristics.
The electronic structure of TES pentacene derives from its conjugated pentacene backbone modified by triethylsilylethynyl substituents. These substituents sterically hinder π-π stacking while maintaining sufficient electronic coupling for charge transport. Density functional theory (DFT) calculations reveal a highest occupied molecular orbital (HOMO) energy of approximately -5.2 eV and a lowest unoccupied molecular orbital (LUMO) of -3.1 eV, positioning TES pentacene as a p-type semiconductor with air-stable operation [3] [5].
Crystallographic studies show TES pentacene adopts a herringbone packing motif with primary charge transfer integrals (J) of 42 meV along the (100) crystallographic direction, significantly lower than the 138–142 meV integrals observed in triisopropylsilylethynyl pentacene (TIPS pentacene) [3]. This anisotropy creates one-dimensional charge transport pathways, as evidenced by Hall-effect measurements showing mobility ratios of 15:1 between the (100) and (010) directions [5].
Table 1: Charge transport parameters of TES vs. TIPS pentacene
Parameter | TES Pentacene | TIPS Pentacene |
---|---|---|
Primary J (meV) | 42 | 138 |
Secondary J (meV) | <10 | 142 |
Mobility Anisotropy | 15:1 | 1.5:1 |
Reorganization Energy (eV) | 0.5 | 0.5 |
The Marcus charge transfer model explains the temperature-dependent mobility (μ) trends, where μ ∝ exp(-(λ/4k_B T)^2) for non-adiabatic hopping. Experimental mobilities reach 2.1 cm²/Vs in single-crystal field-effect transistors, limited by defect scattering in one-dimensional transport channels [3] [5].
Triethylsilylethynyl groups confer solubility in aromatic solvents while maintaining crystallinity upon deposition. Hansen solubility parameter analysis (δtotal = 19.3 MPa¹/²) indicates optimal solvents balance dispersion (δd = 18.1), polar (δp = 4.2), and hydrogen-bonding (δh = 5.0) components [2].
Toluene (δ_total = 18.2 MPa¹/²) produces uniform polycrystalline films due to moderate evaporation rates (0.6 mL/min at 25°C). Fast-evaporating solvents like chloroform induce dendritic growth, while high-boiling-point solvents such as dichlorobenzene yield extended crystallites with 50–100 μm domain sizes [5].
Table 2: Solvent properties for TES pentacene processing
Solvent | δ_total (MPa¹/²) | Evap. Rate (mL/min) | Film Morphology |
---|---|---|---|
Toluene | 18.2 | 0.6 | Polycrystalline |
Chloroform | 19.0 | 1.2 | Dendritic |
Dichlorobenzene | 20.5 | 0.3 | Large crystallites |
Solution concentration critically affects nucleation density. At 10 mg/mL in toluene, spin-coated films exhibit 85% surface coverage with 20 nm RMS roughness, optimal for transistor applications [2] [5].
Thermogravimetric analysis (TGA) under nitrogen reveals a decomposition onset at 298°C, with 5% mass loss occurring by 315°C [4]. Differential scanning calorimetry (DSC) detects a crystal-to-isotropic phase transition at 182°C (ΔH = 24.5 kJ/mol), followed by recrystallization upon cooling at 162°C [3].
The Flynn-Wall-Ozawa method applied to TGA data gives an activation energy (E_a) of 156 kJ/mol for thermal decomposition, indicating high stability under processing conditions (<200°C). Arrhenius prefactors of 10¹² min⁻¹ suggest a radical-mediated degradation mechanism [4].
Table 3: Thermal properties of TES pentacene
Property | Value |
---|---|
Decomposition Onset | 298°C |
5% Mass Loss Temperature | 315°C |
Phase Transition Temp | 182°C |
Activation Energy (E_a) | 156 kJ/mol |